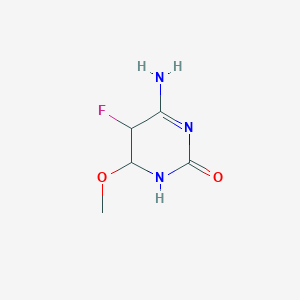
2-(Piperidin-4-ylmethyl)pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Piperidin-4-ylmethyl)pyrazine is a heterocyclic compound that features a pyrazine ring substituted with a piperidine moiety at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-4-ylmethyl)pyrazine typically involves the reaction of pyrazine derivatives with piperidine derivatives. One common method involves the nucleophilic substitution of a halogenated pyrazine with a piperidine derivative under basic conditions. For example, the reaction of 2-chloropyrazine with 4-piperidinemethanol in the presence of a base such as potassium carbonate can yield this compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The key to industrial production is optimizing reaction conditions to maximize yield and minimize by-products. This can involve the use of continuous flow reactors and other advanced chemical engineering techniques to ensure efficient and scalable production .
Análisis De Reacciones Químicas
Types of Reactions
2-(Piperidin-4-ylmethyl)pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrazine ring to a dihydropyrazine or tetrahydropyrazine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve the use of solvents like ethanol or acetonitrile and may require heating or the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield pyrazine N-oxides, while nucleophilic substitution can introduce various functional groups onto the pyrazine ring, leading to a wide range of derivatives .
Aplicaciones Científicas De Investigación
2-(Piperidin-4-ylmethyl)pyrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-(Piperidin-4-ylmethyl)pyrazine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-(Piperidin-4-ylmethyl)pyrazine include other pyrazine derivatives and piperidine-containing compounds. Examples include:
- 2-(4-Piperidylmethyl)pyrazine
- 2-(Piperidin-4-ylmethyl)pyridine
- 2-(Piperidin-4-ylmethyl)quinoxaline .
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of the pyrazine and piperidine moieties, which can confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Propiedades
Fórmula molecular |
C10H15N3 |
|---|---|
Peso molecular |
177.25 g/mol |
Nombre IUPAC |
2-(piperidin-4-ylmethyl)pyrazine |
InChI |
InChI=1S/C10H15N3/c1-3-11-4-2-9(1)7-10-8-12-5-6-13-10/h5-6,8-9,11H,1-4,7H2 |
Clave InChI |
OTIHIUWKQIUWLB-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1CC2=NC=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15245089.png)
![Cyclohexyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone](/img/structure/B15245098.png)
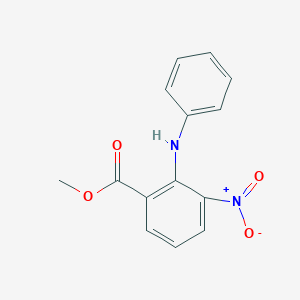
![1-(Imidazo[1,2-b]pyridazin-3-yl)ethanol](/img/structure/B15245107.png)
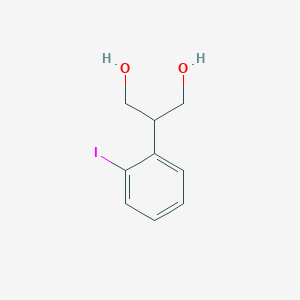

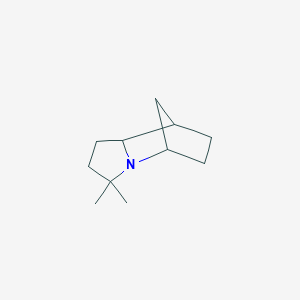
![tert-Butyl 4-hydroxy-3,3a,4,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B15245141.png)
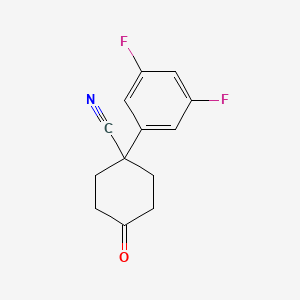
![Isothiazolo[4,5-D]pyrimidine](/img/structure/B15245150.png)
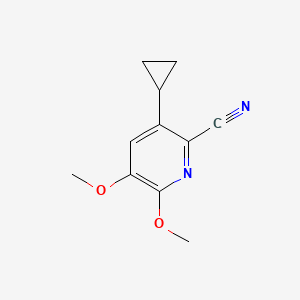

![(6R,7R)-6-Ethoxy-7-hydroxy-6,7-dihydroimidazo[1,2-b][1,2,4]triazine-3(4H)-thione](/img/structure/B15245169.png)
